Phenylmalonic acid

Description

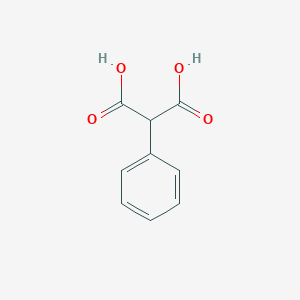

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYDYZMNFQIYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062552 | |

| Record name | Propanedioic acid, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Phenylmalonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2613-89-0 | |

| Record name | Phenylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92EX195E1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenylmalonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmalonic acid (CAS No. 2613-89-0) is a dicarboxylic acid that serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry.[1][2] Its utility as a precursor to antibiotics and other therapeutics underscores the importance of understanding its chemical and physical properties, as well as the methodologies for its synthesis, purification, and analysis. This guide provides an in-depth overview of this compound, including its physicochemical characteristics, detailed experimental protocols, and known biological activities, to support its application in research and drug development.

Chemical and Physical Properties

This compound is a white crystalline powder.[1][3] A comprehensive summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2613-89-0 | [1][2][3] |

| Molecular Formula | C₉H₈O₄ | [1][2][3] |

| Molecular Weight | 180.16 g/mol | [1][2][3] |

| Melting Point | 149-152 °C (decomposes) | [1][2] |

| Boiling Point | 272.96 °C (rough estimate) | [2] |

| Solubility | Soluble in water. | [1][2] |

| pKa₁ | 2.58 (at 25 °C) | [1] |

| pKa₂ | 5.03 (at 25 °C) | [1] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the hydrolysis of diethyl phenylmalonate. An alternative route begins with chlorobenzene.

Experimental Protocol: Hydrolysis of Diethyl Phenylmalonate

This method involves the saponification of diethyl phenylmalonate followed by acidification to yield this compound.

Materials:

-

Diethyl phenylmalonate

-

Anhydrous ethanol

-

Sodium hydroxide (granular)

-

Acetone

-

Sulfuric acid

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving granular sodium hydroxide in anhydrous ethanol with stirring in a reaction vessel.

-

Cool the sodium ethoxide solution to 45-50 °C.

-

Slowly add diethyl phenylmalonate to the solution over 2-3 hours while maintaining the temperature.

-

After the addition is complete, maintain the reaction temperature for an additional 2 hours.

-

Cool the reaction mixture to 10-15 °C to precipitate sodium phenylmalonate.

-

Filter the precipitate and dry at 60 °C.

-

Suspend the dried sodium phenylmalonate in acetone and cool to 10 °C.

-

Acidify the suspension by the dropwise addition of sulfuric acid to a pH of 0.5-1.0 to precipitate this compound.

-

Filter the this compound, wash with cold water, and dry.

Purification

Crude this compound can be purified by recrystallization or extraction.

Experimental Protocol: Recrystallization

A general procedure for recrystallization of a solid organic compound is as follows. The choice of solvent is critical and should be determined empirically. Water or a mixture of an alcohol and water are potential solvent systems for this compound.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

Experimental Protocol: Extraction

Extraction can be used to separate this compound from impurities with different solubilities. For instance, it can be separated from water and salt by extraction with ethyl ether.

Procedure:

-

Dissolve the impure this compound mixture in water.

-

Transfer the aqueous solution to a separatory funnel.

-

Add an equal volume of ethyl ether and shake the funnel, venting frequently.

-

Allow the layers to separate and drain the aqueous layer.

-

Collect the ether layer containing the this compound.

-

Repeat the extraction of the aqueous layer with fresh ethyl ether two more times.

-

Combine the ether extracts and dry over an anhydrous salt (e.g., sodium sulfate).

-

Filter to remove the drying agent and evaporate the ether under reduced pressure to obtain purified this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. While a specific validated method for this compound is not detailed in the search results, a general approach for similar malonic acid derivatives can be adapted.

Table 2: General HPLC Parameters for Malonic Acid Derivatives

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/water with a phosphoric acid modifier |

| Detection | UV |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (400 MHz, DMSO-d₆): The spectrum would be expected to show a singlet for the methine proton, a multiplet for the phenyl protons, and a broad singlet for the carboxylic acid protons.

Biological Activity and Applications

This compound is a key starting material in the synthesis of various pharmaceuticals.

Precursor to Antibiotics

It is notably used in the synthesis of Sodium Indanylcarbenicillin, a β-lactam antibiotic.[1] This compound has also demonstrated the ability to reduce blood pressure in mammals.[1]

Antibacterial Activity

This compound has been shown to inhibit the growth of Escherichia coli in vitro. The proposed mechanism involves the blockage of bacterial absorption of monosodium phenyl phosphate, which is essential for cell wall synthesis.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. A thorough understanding of its properties and the experimental procedures for its synthesis, purification, and analysis is essential for its effective utilization in research and development. This guide provides a comprehensive overview of these aspects to aid scientists and researchers in their work with this important compound.

References

The First Synthesis of Phenylmalonic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery of the synthesis of phenylmalonic acid, a cornerstone molecule in organic chemistry and a precursor in the synthesis of various pharmaceuticals. We will explore the pioneering work of W. Wislicenus, who, in 1894, first reported the synthesis of ethyl phenylmalonate, the diethyl ester of this compound. This guide provides a detailed experimental protocol derived from his foundational method, presents key quantitative data, and illustrates the synthetic pathway.

The Pioneering Synthesis by Wislicenus

The first successful synthesis of a this compound derivative was achieved by the German chemist Wilhelm Wislicenus. His work, published in 1894, laid the groundwork for future methodologies. The procedure is based on the standard method of Wislicenus.[1] The synthesis proceeds through a two-step process: a Claisen condensation of ethyl phenylacetate with diethyl oxalate to form ethyl phenyloxaloacetate, followed by the thermal decarbonylation of this intermediate to yield ethyl phenylmalonate.

Subsequent hydrolysis of the diethyl ester would yield this compound. This indirect approach is often employed because the direct alkylation of diethyl malonate with aryl halides is challenging due to the lower electrophilicity of aryl halides compared to alkyl halides.

Experimental Protocols

The following experimental protocol is adapted from the validated procedure in Organic Syntheses, which is based on the original method developed by Wislicenus.[1]

Part A: Synthesis of Ethyl Phenyloxaloacetate Sodium Salt

-

Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve 23 grams (1 gram atom) of clean sodium in 500 cc of absolute ethanol.

-

Condensation Reaction: Cool the sodium ethoxide solution to 60°C. To this, add 146 grams (1 mole) of ethyl oxalate in a rapid stream with vigorous stirring. Immediately follow with the addition of 175 grams (1.06 moles) of ethyl phenylacetate.

-

Crystallization: Discontinue stirring. Crystallization of the sodium salt of ethyl phenyloxaloacetate will commence within four to six minutes. The reaction is nearly instantaneous.

-

Isolation: Transfer the resulting nearly solid paste to a beaker and allow it to cool to room temperature. Stir the paste thoroughly with 800 cc of dry ether. Collect the solid product by suction filtration and wash it repeatedly with dry ether.

Part B: Preparation of Ethyl Phenylmalonate

-

Liberation of Ethyl Phenyloxaloacetate: The sodium salt from Part A is treated with a dilute solution of sulfuric acid (29 cc of concentrated sulfuric acid in 500 cc of water) to liberate the ethyl phenyloxaloacetate as an almost colorless oil.

-

Extraction: Separate the oil and extract the aqueous layer with three 100-cc portions of ether. Combine the ether extracts with the oil.

-

Drying and Solvent Removal: Dry the ethereal solution over anhydrous sodium sulfate and then distill off the ether.

-

Decarbonylation: Heat the residual oil in a modified Claisen flask under a pressure of about 15 mm in a Wood's metal bath. Gradually increase the temperature to 175°C and maintain it at this temperature for five to six hours, or until the evolution of carbon monoxide is complete.

-

Purification: After the reaction, return any distilled oil to the flask and distill the ethyl phenylmalonate under reduced pressure.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of ethyl phenylmalonate as described in the procedure based on Wislicenus's method.[1]

| Parameter | Value |

| Reactants | |

| Sodium | 23 g (1 gram atom) |

| Absolute Ethanol | 500 cc |

| Ethyl Oxalate | 146 g (1 mole) |

| Ethyl Phenylacetate | 175 g (1.06 moles) |

| Reaction Conditions | |

| Condensation Temperature | 60°C |

| Decarbonylation Temperature | 175°C |

| Decarbonylation Pressure | ~15 mm Hg |

| Decarbonylation Time | 5-6 hours |

| Product | |

| Product Name | Ethyl Phenylmalonate |

| Boiling Point | 158-162°C at 10 mm Hg |

| Yield | 189-201 g (80-85% of theoretical) |

Synthesis Workflow

The logical progression of the first synthesis of ethyl phenylmalonate can be visualized as a two-stage process, starting from the initial reactants and proceeding through the key intermediate to the final product.

Caption: Workflow of the first synthesis of ethyl phenylmalonate by Wislicenus (1894).

References

physical and chemical properties of phenylmalonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmalonic acid, also known as 2-phenylpropanedioic acid, is a dicarboxylic acid with a phenyl substituent. Its chemical structure lends it unique properties that make it a valuable building block in organic synthesis and a precursor in the development of various pharmaceuticals. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and logical workflows for its synthesis and derivatization.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its core physical and chemical properties are summarized in the tables below, providing a ready reference for laboratory applications.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₄ | [3] |

| Molar Mass | 180.16 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 149-152 °C (with decomposition) | [1][3] |

| Boiling Point | 272.96 °C (rough estimate) | [1][3] |

| Density | 1.2933 g/cm³ (rough estimate) | [1][3] |

| Water Solubility | Soluble | [1][3] |

| pKa₁ | 2.58 (at 25 °C) | [1][3] |

| pKa₂ | 5.03 (at 25 °C) | [1][3] |

Spectroscopic Data

The following tables summarize the key spectral characteristics of this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆) [4]

| Assignment | Chemical Shift (ppm) |

| Carboxylic Acid Protons (-COOH) | ~12.7 |

| Aromatic Protons (-C₆H₅) | 7.26 - 7.38 |

| Methine Proton (-CH) | ~3.57 |

¹³C NMR Spectroscopy [2]

While specific peak data from the initial search is limited, typical shifts for the carbons in this compound would be expected in the following ranges:

-

C=O (Carboxylic Acid): 170-185 ppm

-

Aromatic Carbons: 120-140 ppm

-

Methine Carbon (-CH): 40-60 ppm

Infrared (IR) Spectroscopy [2]

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| C-H (Aromatic) | 3100-3000 | |

| C=O (Carboxylic Acid) | 1760-1690 | Strong |

| C=C (Aromatic) | 1600-1400 | |

| C-O (Carboxylic Acid) | 1320-1210 |

Mass Spectrometry (GC-MS, EI-B) [2]

| m/z | Relative Intensity | Fragment |

| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion) |

| 136 | 45.80 | [M - COOH]⁺ |

| 44 | 34.20 | [CO₂]⁺ |

Key Chemical Reactions and Experimental Protocols

This compound undergoes several key reactions, including synthesis, esterification, and decarboxylation. The following sections provide detailed methodologies for these transformations.

Synthesis of this compound

A common method for the synthesis of this compound involves the carbonation of benzylsodium.[5]

Experimental Protocol:

-

Preparation of Benzylsodium: Benzylsodium is prepared by the reaction of sodium with toluene at reflux temperature (110 °C).[5]

-

Carbonation: Gaseous carbon dioxide is introduced into the suspension of benzylsodium over several hours at a temperature of 30-60 °C. Efficient stirring is crucial during this step.[5]

-

Work-up: The resulting slurry is added to water and steam for decomposition. The solution is then cooled to 0 °C and neutralized with hydrochloric acid.[5]

-

Purification: Phenylacetic acid, a common byproduct, can be removed by extraction with benzene. This compound is then extracted from the aqueous solution using ethyl ether. Evaporation of the ether under vacuum yields the final product. Care should be taken to keep temperatures below 30 °C during neutralization and evaporation to minimize decarboxylation.[5]

Esterification of this compound

This compound can be readily esterified to its corresponding diesters, such as dimethyl phenylmalonate or diethyl phenylmalonate.[5]

Experimental Protocol (for Dimethyl Phenylmalonate):

-

Reaction Setup: A solution of this compound in benzene and a large excess of methanol (at least a 10:1 molar ratio of methanol to acid) is prepared in a round-bottom flask.[5]

-

Catalysis: Concentrated sulfuric acid (3:1 mole ratio to this compound) is carefully added as a catalyst.[5] Alternatively, anhydrous hydrogen chloride can be used.[5]

-

Reaction: The mixture is stirred at room temperature for several hours before being heated to 60-65 °C for approximately 5 hours.[5]

-

Work-up: The reaction mixture is cooled, and the product is isolated through standard extraction and purification techniques, such as distillation.[5]

Decarboxylation of this compound

This compound readily undergoes decarboxylation upon heating to form phenylacetic acid.[5] This reaction is a key consideration during its synthesis and handling.[5] More advanced photoredox catalysis methods can achieve double decarboxylation.[6]

Experimental Protocol (Thermal Decarboxylation):

-

Heating: this compound is heated above its melting point. The decarboxylation typically occurs concurrently with melting.[1][3]

-

Monitoring: The reaction can be monitored by the evolution of carbon dioxide gas.

-

Product: The resulting product is phenylacetic acid.[5]

Applications in Drug Development

This compound and its derivatives serve as important intermediates in the synthesis of various pharmaceuticals. For instance, it is a starting material for the synthesis of Sodium Indanylcarbinicillin, a compound that has been investigated for its potential to reduce blood pressure and as a β-lactam antibiotic.[1][7] Furthermore, substituted malonic esters, which can be derived from this compound, are critical precursors in the synthesis of barbiturates like phenobarbital.[8]

Conclusion

This compound is a versatile organic compound with well-defined physical and chemical properties. Its utility as a synthetic intermediate is underscored by its reactivity in esterification and decarboxylation reactions. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, facilitating the effective use of this compound in their work.

References

- 1. This compound CAS#: 2613-89-0 [amp.chemicalbook.com]

- 2. This compound | C9H8O4 | CID 75791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound(2613-89-0) 1H NMR spectrum [chemicalbook.com]

- 5. US2881209A - Preparation of this compound - Google Patents [patents.google.com]

- 6. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 2613-89-0 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Phenylmalonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenylmalonic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting qualitative solubility information and detailed experimental protocols for the precise determination of these values. The methodologies described herein are standard in the field and can be readily applied by researchers to obtain quantitative solubility data for this compound in solvents of interest.

Quantitative Data on this compound Solubility

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100mL or mole fraction) for this compound in a wide range of common organic solvents. However, some qualitative information and contextual clues can be inferred from various sources. The following table summarizes the available qualitative solubility information for this compound. It is important to note that terms like "soluble" are not precise and experimental determination is necessary for any quantitative application.

| Solvent Classification | Solvent Name | Qualitative Solubility | Source/Justification |

| Water | Water | Soluble | Repeatedly mentioned in chemical datasheets.[1] |

| Ethers | Diethyl Ether | Soluble | Used for extraction of this compound from aqueous solutions, indicating good solubility.[2] |

| Aromatic Hydrocarbons | Benzene | Sparingly Soluble | Mentioned in the context of separating this compound from phenylacetic acid based on solubility differences.[2] |

| Toluene | Soluble | Used as a crystallization solvent after synthesis, implying solubility at elevated temperatures and lower solubility at cooler temperatures.[3] | |

| Ketones | Acetone | Soluble | Used as a solvent during the acidification step in the synthesis of this compound, indicating its ability to dissolve the sodium salt and the acid itself.[3] |

| Alcohols | Ethanol | Soluble | The synthesis of diethyl phenylmalonate uses ethanol as a reagent and solvent, suggesting solubility of the starting acid.[2] |

| Methanol | Likely Soluble | Malonic acid, a related dicarboxylic acid, shows high solubility in methanol.[4] this compound is expected to behave similarly due to the polar carboxylic acid groups. | |

| Esters | Ethyl Acetate | Likely Soluble | Dicarboxylic acids, in general, are soluble in ethyl acetate.[5][6] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are required. The two most common and accepted methods are the isothermal saturation method and the polythermal method.

2.1. Isothermal Saturation (Shake-Flask) Method

This gravimetric method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with a solute at a constant temperature.

Methodology:

-

Preparation: An excess amount of crystalline this compound is added to a known volume or mass of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker). The use of excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a prolonged period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and the solute and should be determined by preliminary experiments (typically 24-72 hours). To confirm equilibrium is reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the excess solid is allowed to settle. The saturated solution is then carefully separated from the undissolved solid. This is typically done by filtration through a membrane filter (e.g., a 0.45 µm PTFE syringe filter) or by centrifugation followed by careful decantation of the supernatant. It is critical that this step is performed at the same temperature as the equilibration to avoid any change in solubility.

-

Analysis: A precisely measured mass or volume of the clear, saturated supernatant is taken. The solvent is then evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the this compound). The mass of the remaining solid this compound is then determined gravimetrically.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent (e.g., g/100 g solvent or g/100 mL solvent).

2.2. Polythermal Method (Dynamic Method)

The polythermal method involves determining the temperature at which a solid solute completely dissolves in a solvent for a mixture of a known composition.

Methodology:

-

Preparation: A series of samples are prepared with known masses of this compound and the organic solvent in sealed vials.

-

Heating and Observation: The samples are heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) with continuous stirring. The temperature at which the last solid particle disappears is visually or instrumentally determined. This temperature is the saturation temperature for that specific concentration.

-

Data Collection: This process is repeated for several different concentrations to generate a solubility curve (solubility versus temperature).

-

Instrumentation: Modern instruments, such as a Crystal16 or similar parallel crystallizers, can automate this process by using turbidity probes to detect the clear point (the point of complete dissolution).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isothermal saturation method, which is a robust and widely used technique for generating accurate solubility data.

References

A Technical Guide to the Thermal Properties of Phenylmalonic Acid: Melting Point and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal characteristics of phenylmalonic acid, a compound of interest in various chemical syntheses, including the preparation of pharmaceuticals.[1] Understanding its melting behavior and thermal stability is critical for its application in drug development, process chemistry, and materials science. This document outlines its key thermal properties, detailed experimental protocols for their determination, and a logical workflow for thermal analysis.

Thermal Properties of this compound

This compound exhibits a distinct melting point that is accompanied by decomposition. This behavior is crucial for defining its handling, storage, and reaction conditions. The process of decarboxylation, particularly at elevated temperatures, is a key aspect of its thermal profile.[2]

Data Presentation

The melting point of this compound has been consistently reported within a narrow range, which is summarized below. It is critical to note that the melting process is concurrent with decomposition, specifically decarboxylation.

| Parameter | Value | Notes |

| Melting Point | 149-152 °C | The substance decomposes upon melting (decarboxylation).[1][3][4] |

| Decomposition | Begins around the melting point | Readily decarboxylates to form phenylacetic acid.[2] |

Experimental Protocols for Thermal Analysis

The characterization of the melting point and decomposition temperature of this compound is typically achieved through standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1 Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is the most common method for determining the melting point and enthalpy of fusion. For a substance like this compound that decomposes upon melting, the DSC thermogram will show an endothermic peak characteristic of melting, which may be immediately followed or overlapped by peaks corresponding to decomposition.

Suggested DSC Protocol:

-

Sample Preparation : Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum DSC pan. To allow for the escape of gaseous decomposition products, a small pinhole may be introduced in the lid, although this can affect the accuracy of the enthalpy measurement. All preparation should be conducted in a controlled environment to minimize moisture uptake.

-

Instrument Setup :

-

Purge Gas : High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program :

-

Equilibrate at 25 °C.

-

Ramp up the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and sensitivity.

-

-

Reference : An empty, hermetically sealed aluminum pan is used as the reference.

-

-

Data Analysis : The onset temperature of the primary endothermic peak is typically reported as the melting point. The peak area can be integrated to determine the enthalpy of the transition. Any subsequent exothermic or endothermic events should be noted as they likely correspond to decomposition processes.

2.2 Thermogravimetric Analysis (TGA) for Decomposition Temperature

TGA is essential for understanding the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature.

Suggested TGA Protocol:

-

Sample Preparation : Load 5-10 mg of this compound into a ceramic (e.g., alumina) TGA pan. The use of a ceramic pan is recommended due to the potentially corrosive nature of the acidic sample at high temperatures.

-

Instrument Setup :

-

Purge Gas : High-purity nitrogen or argon at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program :

-

Equilibrate at 30 °C.

-

Ramp up the temperature from 30 °C to a final temperature sufficient to ensure complete decomposition (e.g., 300 °C) at a heating rate of 10 °C/min. Using multiple heating rates (e.g., 5, 10, and 20 °C/min) can allow for kinetic analysis of the decomposition.

-

-

-

Data Analysis : The TGA curve will show a step-wise decrease in mass. The onset temperature of this mass loss is taken as the decomposition temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition. The residual mass at the end of the experiment provides information about any non-volatile byproducts.

Visualization of Experimental Workflow

The logical flow of operations for the thermal analysis of this compound is depicted below. This workflow ensures that comprehensive and reliable data are obtained.

Caption: Experimental workflow for the thermal analysis of this compound.

References

Spectroscopic Analysis of Phenylmalonic Acid: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for Phenylmalonic acid (IUPAC name: 2-phenylpropanedioic acid), a compound used in the synthesis of pharmaceuticals like Sodium Indanylcarbinicillin.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable information for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized below. These values are critical for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.8 | Singlet | 1H | Methine proton (-CH) |

| ~12.9 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

¹³C NMR Data [3]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~171 | Carboxylic acid carbons (C=O) |

| ~136 | Aromatic C (quaternary) |

| ~128.8 | Aromatic CH |

| ~128.4 | Aromatic CH |

| ~127.8 | Aromatic CH |

| ~58 | Methine carbon (-CH) |

Infrared (IR) Spectroscopy

The IR spectrum reveals key functional groups present in the molecule.[4]

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 2800-3500 (very broad) | O-H stretch | Carboxylic Acid (-COOH) |

| ~3030 | C-H stretch | Aromatic |

| ~1710 (strong) | C=O stretch | Carboxylic Acid (C=O) |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1200-1300 | C-O stretch | Carboxylic Acid |

| ~900 | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₉H₈O₄ and a molecular weight of 180.16 g/mol .[3]

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 180 | Low | [M]⁺ (Molecular Ion) |

| 136 | Moderate | [M - CO₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 44 | Moderate | [CO₂]⁺ |

Logical Framework for Spectroscopic Analysis

The structural elucidation of this compound is achieved by integrating data from multiple spectroscopic techniques. Each method provides unique and complementary information.

References

Phenylmalonic acid health and safety information

An In-depth Technical Guide to the Health and Safety of Phenylmalonic Acid

This document provides comprehensive health and safety information for this compound (CAS No: 2613-89-0), intended for researchers, scientists, and professionals in drug development. The guide details hazard classifications, handling procedures, emergency responses, and toxicological properties to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).[1][2]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code | Hazard Statement Description |

| Skin Corrosion/Irritation |

| Warning | H315 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation |

| Warning | H319 | Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) |

| Warning | H335 | May cause respiratory irritation.[1] |

Older European risk phrases also classify the substance as harmful if swallowed (R22), irritating to eyes, respiratory system, and skin (R36/37/38), and having a risk of serious damage to the eyes (R41).[3][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₉H₈O₄[3][5] |

| Molecular Weight | 180.16 g/mol [1][5] |

| Appearance | White to off-white powder or crystal.[1][4][5] |

| Odor | Odorless.[1][5] |

| Melting Point | 149-155 °C (decomposes).[3][4][5] |

| Solubility | Soluble in water.[3][4][5] |

| Flash Point | 187.5 °C[3] |

| Vapor Pressure | 6.63E-06 mmHg at 25°C[3] |

Toxicological Information

| Route of Exposure | Health Effect |

| Inhalation | Causes respiratory tract irritation; can produce delayed pulmonary edema.[5] |

| Skin Contact | Causes skin irritation.[1][5] |

| Eye Contact | Causes serious eye irritation, may cause chemical conjunctivitis.[1][5] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[5] |

Carcinogenicity: this compound is not listed as a carcinogen by ACGIH, IARC, NTP, or California Proposition 65.[5]

Handling, Storage, and Exposure Controls

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling Procedures

Wash hands and skin thoroughly after handling.[5] Use only in a well-ventilated area.[5] Minimize dust generation and accumulation.[5] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[5]

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[5]

Exposure Controls

Engineering Controls: Facilities that store or use this compound should be equipped with an eyewash station and a safety shower.[5] Adequate ventilation should be used to maintain low airborne concentrations.[5]

Personal Protective Equipment (PPE): The following table outlines the recommended PPE for handling this compound.[5]

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[5] |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[5] |

Emergency Procedures

First Aid Measures

The following first aid protocols should be followed in the event of exposure.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5]

-

Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[5] Do not use mouth-to-mouth resuscitation.[5]

-

Ingestion: Get medical aid. Do NOT induce vomiting.[5] If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[5]

Fire-Fighting Measures

In case of a fire involving this compound:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[5]

-

Firefighter Precautions: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases, including carbon monoxide and carbon dioxide, may be generated by thermal decomposition.[5]

Accidental Release Measures

For spills involving solid this compound, the following workflow should be implemented.

Caption: Workflow for handling a this compound spill.

Stability and Reactivity

-

Chemical Stability: The substance is stable at room temperature in closed containers under normal storage and handling conditions.[5]

-

Conditions to Avoid: Incompatible materials, excess heat, and strong oxidants.[5]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[5]

-

Hazardous Decomposition Products: Upon decomposition, it may produce carbon monoxide, irritating and toxic fumes and gases, and carbon dioxide.[5]

-

Hazardous Polymerization: Has not been reported.[5]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Disposal must be in accordance with US EPA guidelines (40 CFR Parts 261.3) and any applicable state and local hazardous waste regulations to ensure complete and accurate classification.[5] this compound is not listed under RCRA P-Series or U-Series hazardous wastes.[5]

References

- 1. This compound | C9H8O4 | CID 75791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2613-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound [chembk.com]

- 4. This compound CAS#: 2613-89-0 [amp.chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound | 2613-89-0 | TCI AMERICA [tcichemicals.com]

The Multifaceted Biological Activities of Phenylmalonic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of phenylmalonic acid derivatives, a class of organic compounds with significant potential in therapeutic applications. This document provides a comprehensive overview of their anticonvulsant, antimicrobial, enzyme inhibitory, and cytotoxic properties, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticonvulsant Activity

This compound derivatives, particularly phenylmethylenehydantoins (PMHs), have demonstrated notable anticonvulsant properties. The primary mechanism of action for many of these compounds is believed to be the blockade of voltage-gated sodium channels, which helps to stabilize neuronal membranes and prevent the rapid, repetitive firing of action potentials associated with seizures. This mechanism is similar to that of the established antiepileptic drug, phenytoin.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant efficacy of various this compound derivatives has been quantified using the maximal electroshock (MES) seizure test, with the median effective dose (ED50) being a key metric.

| Compound Class | Derivative | Animal Model | ED50 (mg/kg) | Reference |

| Phenylmethylenehydantoins | Compound 12 | Mouse | 39 ± 4 | [1] |

| Compound 14 | Mouse | 28 ± 2 | [1] | |

| Phenytoin (Reference) | Mouse | 30 ± 2 | [1] | |

| 7-phenyl-6,7-dihydro-[2][3][4]triazolo[1,5-a]pyrimidin-5(4H)-ones | Compound 1i | Mouse | 19.7 |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical assay to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Materials:

-

Rodents (mice or rats)

-

Corneal or ear clip electrodes

-

An electroshock apparatus capable of delivering a constant current.

-

Test compounds and vehicle control.

Procedure:

-

Animal Preparation: Healthy, adult rodents are used for the study. The animals are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

Pre-treatment Time: A specific pre-treatment time is allowed to elapse to ensure the compound has reached its peak effect.

-

Induction of Seizure: An electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) is delivered through corneal or ear clip electrodes. The stimulus intensity is suprathreshold to induce a maximal seizure in control animals.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant protection.

-

Data Analysis: The number of animals protected in each group is recorded, and the ED50 value is calculated using appropriate statistical methods (e.g., probit analysis).

Visualization: Anticonvulsant Mechanism and Experimental Workflow

Antimicrobial Activity

Certain derivatives of this compound, particularly those incorporating a pyrazole scaffold, have exhibited promising antimicrobial activity, primarily against Gram-positive bacteria. The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication and repair.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole Derivatives | Compound 6 | S. aureus | 1.56-3.12 | [5] |

| B. subtilis | 1.56 | [5] | ||

| E. faecalis | 3.12 | [5] | ||

| E. faecium | 1.56 | [5] | ||

| Compound 19 | S. aureus | 0.5 | ||

| Compound 20 | Enterococci | 4 | ||

| Compound 24 | S. aureus | 0.5 | ||

| Compound 29 | Gram-positive bacteria | 0.25 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compounds

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Compound Dilution: Serial dilutions of the test compounds are prepared in the microtiter plate wells using the broth as a diluent.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) growth controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or measured using a microplate reader.

Visualization: Antimicrobial Mechanism and Experimental Workflow

Enzyme Inhibitory Activity

This compound derivatives, especially those containing a boronic acid functional group, have been identified as potent inhibitors of certain enzymes, such as AmpC β-lactamase. These enzymes are responsible for bacterial resistance to β-lactam antibiotics. The boronic acid moiety forms a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, mimicking the tetrahedral transition state of the natural substrate and thereby inhibiting the enzyme's function.

Quantitative Data: Enzyme Inhibitory Activity

The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Compound Class | Target Enzyme | Derivative | Ki (nM) | Reference |

| Phenyl Boronic Acids | AmpC β-lactamase | Lead 1 | 83 | [4] |

| Benzo[b]thiophene-2-boronic acid | 27 | [3] | ||

| Compound 10a | 140 | [6] |

Experimental Protocol: AmpC β-Lactamase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of AmpC β-lactamase.

Materials:

-

Purified AmpC β-lactamase

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Test compounds

-

Assay buffer (e.g., phosphate buffer)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: A reaction mixture containing the assay buffer and the substrate is prepared.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific period.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Monitoring the Reaction: The hydrolysis of the chromogenic substrate is monitored by measuring the change in absorbance over time at a specific wavelength using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the reaction rate against the inhibitor concentration. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.[7]

Visualization: Enzyme Inhibition Mechanism and Experimental Workflow

Cytotoxic Activity

Several this compound derivatives, including phenylacetamide and pyrazole derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines. A common mechanism underlying this activity is the induction of apoptosis, or programmed cell death. These compounds can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.

Quantitative Data: Cytotoxic Activity

The cytotoxic effect is typically measured by the half-maximal inhibitory concentration (IC50) or the 50% cytotoxic concentration (CC50).

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Phenylacetamide Derivatives | Compound 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | |

| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | |||

| Compound 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | ||

| Compound 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | ||

| 1,3,5-trisubstituted-1H-pyrazole | Compounds 4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b | MCF-7 (Breast Cancer) | 3.9–35.5 |

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualization: Apoptosis Signaling Pathway and Cytotoxicity Assay Workflow

This technical guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented data and methodologies serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this chemical scaffold in addressing various therapeutic needs. Further investigation into the structure-activity relationships and optimization of these derivatives will be crucial for the development of novel and effective therapeutic agents.

References

- 1. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

Phenylmalonic Acid: A Technical Guide to its Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmalonic acid is a dicarboxylic acid featuring a phenyl group attached to the malonic acid backbone.[1] This organic compound and its derivatives have garnered interest in various scientific fields, from chemical synthesis to potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, its chemical properties, synthesis, and its putative roles in key metabolic pathways, including phenylalanine metabolism and the Wnt/β-catenin signaling cascade. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on experimental data and protocols.

Chemical and Physical Properties

This compound, also known as 2-phenylpropanedioic acid, is a white crystalline powder.[2] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 2613-89-0 | [2] |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Melting Point | 153 °C | [1] |

| Appearance | White to Almost white powder/crystal | |

| SMILES | C1=CC=C(C=C1)C(C(=O)O)C(=O)O | [1][2] |

| InChI | InChI=1S/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common laboratory-scale synthesis involves the oxidation of benzylmalonic acid with an oxidizing agent like sodium dichromate in the presence of an acid.[1]

A generalized workflow for a typical synthesis is outlined below.

Role in Metabolic Pathways

While extensive research on the specific roles of this compound in metabolic pathways is still emerging, preliminary evidence suggests its involvement in two key areas: phenylalanine metabolism and the Wnt/β-catenin signaling pathway.

Phenylalanine Metabolism

Phenylalanine is an essential amino acid that is a precursor for the synthesis of tyrosine and various other important biomolecules. The metabolism of phenylalanine is a critical pathway, and its dysregulation can lead to serious health conditions such as phenylketonuria (PKU).

It has been suggested that this compound may act as a competitive inhibitor of enzymes within the phenylalanine metabolic pathway, such as phenylalanine ammonia-lyase (PAL) . PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a key step in the phenylpropanoid pathway in plants and some microorganisms. By competing with the natural substrate, L-phenylalanine, this compound could potentially modulate the activity of this pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial and highly conserved pathway that regulates a multitude of cellular processes, including cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various diseases, including cancer.

Preliminary in silico and in vitro studies have suggested that certain derivatives of small molecules with structural similarities to this compound may modulate the Wnt/β-catenin pathway. The proposed mechanism involves the inhibition of key protein-protein interactions within the pathway, such as the binding of β-catenin to the transcription factor TCF/LEF, thereby preventing the transcription of Wnt target genes.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data, such as IC50 or Ki values, specifically for the inhibitory effects of this compound on enzymes within the phenylalanine metabolism or Wnt/β-catenin signaling pathways. Further experimental investigation is required to establish a definitive quantitative profile of its biological activity.

Experimental Protocols

The following are generalized protocols for assays that can be adapted to investigate the effects of this compound on the aforementioned metabolic pathways.

Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on PAL. The assay measures the formation of trans-cinnamic acid, the product of the PAL-catalyzed reaction, which absorbs light at 290 nm.

Materials:

-

Purified Phenylalanine Ammonia-Lyase (PAL)

-

L-Phenylalanine (substrate)

-

This compound (test inhibitor)

-

Sodium borate buffer (e.g., 100 mM, pH 8.8)

-

Spectrophotometer and UV-transparent cuvettes or microplates

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).

-

Prepare a series of dilutions of the this compound stock solution.

-

In a reaction vessel (cuvette or microplate well), combine the sodium borate buffer, PAL enzyme solution, and the desired concentration of this compound or vehicle control.

-

Pre-incubate the mixture at a constant temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-phenylalanine substrate.

-

Immediately monitor the increase in absorbance at 290 nm over time.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percentage of inhibition and, if applicable, the IC50 value.

Wnt/β-catenin Signaling Reporter Assay

This protocol describes a cell-based reporter assay to assess the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway. This assay typically utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a TCF/LEF-responsive promoter.

Materials:

-

A suitable cell line with a TCF/LEF reporter system (e.g., HEK293T-TCF/LEF-Luc)

-

Cell culture medium and reagents

-

This compound (test compound)

-

Wnt pathway activator (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified pre-incubation period.

-

Stimulate the cells with a Wnt pathway activator to induce reporter gene expression.

-

Incubate the cells for an appropriate time to allow for reporter protein expression (e.g., 16-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a cell viability assay).

-

Calculate the percentage of inhibition of Wnt-induced reporter activity.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation into its roles in metabolic regulation. While current research points towards potential interactions with the phenylalanine metabolism and Wnt/β-catenin signaling pathways, a significant need for further research exists to fully elucidate its mechanisms of action and to quantify its biological effects. Future studies should focus on:

-

Enzyme Kinetic Studies: Detailed kinetic analyses are required to determine the precise nature of inhibition (e.g., competitive, non-competitive) and to calculate key inhibitory constants (Ki, IC50) for specific enzymes.

-

Cell-Based Assays: Further cell-based experiments are needed to confirm the effects of this compound on intracellular signaling pathways and to assess its impact on cellular phenotypes.

-

In Vivo Studies: Preclinical in vivo studies in relevant animal models will be crucial to evaluate the therapeutic potential and pharmacokinetic properties of this compound and its derivatives.

The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to embark on a more in-depth exploration of the biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenylmalonic Acid from Benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenylmalonic acid, a valuable building block in pharmaceutical and fine chemical industries. The primary synthetic route detailed herein commences with benzyl chloride and proceeds through key intermediates, including benzyl cyanide and phenylacetic acid. An alternative, more direct route is also presented.

Primary Synthetic Pathway: A Multi-Step Approach

The most common and well-documented synthesis of this compound from benzyl chloride is a three-stage process. This pathway offers robust and scalable methods for each transformation.

Overall Reaction Scheme:

Caption: Primary synthesis route from benzyl chloride to this compound.

Alternative Synthetic Workflow

Caption: Alternative synthesis via direct formation of diethyl benzylmalonate.

Application Notes and Protocols for the One-Pot Synthesis of Phenylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmalonic acid is a valuable building block in organic synthesis, notably serving as a precursor in the production of pharmaceuticals, such as the anticonvulsant phenobarbital. Traditional multi-step syntheses of this compound can be time-consuming, involve the isolation of intermediates, and may generate significant waste. One-pot synthesis strategies offer a more efficient and streamlined alternative by combining multiple reaction steps into a single reactor without the isolation of intermediates. This approach can lead to reduced reaction times, simplified purification procedures, and improved overall yields.

This document provides detailed protocols and data for the one-pot synthesis of this compound, focusing on a well-documented method starting from chlorobenzene.

Synthetic Approaches to this compound

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages. Common starting materials include benzyl chloride, benzyl cyanide, and phenylacetic acid or its esters.[1] One of the most direct one-pot methods for the synthesis of this compound itself proceeds from chlorobenzene.[1]

Another prevalent strategy involves the synthesis of diethyl phenylmalonate, which can then be hydrolyzed to the desired acid. This esterification is often achieved through the reaction of ethyl phenylacetate with diethyl oxalate or diethyl carbonate in the presence of a base.[1] While the ester synthesis can be performed in a single pot, the subsequent hydrolysis step is typically carried out separately.

This application note will focus on the one-pot synthesis of this compound from chlorobenzene, a method that exemplifies an efficient, multi-step reaction sequence within a single reactor.

One-Pot Synthesis of this compound from Chlorobenzene

This method involves the in-situ generation of benzylsodium, which is then carboxylated to form the disodium salt of this compound. The process is carried out in a single reactor, minimizing handling and potential loss of intermediates.

Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the Malonic Ester Synthesis of Phenylmalonic Acid Derivatives

Abstract: The malonic ester synthesis is a versatile and classical method in organic chemistry for the preparation of carboxylic acids. This application note provides detailed protocols and quantitative data for the synthesis of this compound and its derivatives, which are valuable intermediates in the pharmaceutical industry for producing compounds like barbiturates (e.g., phenobarbital).[1][2][3] The note covers the core reaction steps: enolate formation, alkylation with benzyl halides, saponification, and decarboxylation. Additionally, it addresses common challenges, side reactions, and alternative synthetic routes.

Introduction

The malonic ester synthesis provides a robust pathway to convert alkyl halides into substituted acetic acids.[4] The process relies on the high acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups, facilitating deprotonation to form a stable enolate.[5] This enolate acts as a potent nucleophile that can be alkylated. Subsequent hydrolysis of the ester groups followed by thermal decarboxylation yields the desired carboxylic acid.[3][6]

While the standard malonic ester synthesis is highly effective for alkyl halides, the direct arylation of diethyl malonate with aryl halides is challenging due to the lower electrophilicity of aryl halides.[1] Therefore, the synthesis of this compound derivatives often employs benzyl halides or alternative catalyzed cross-coupling strategies. This document focuses on the widely used approach involving the benzylation of diethyl malonate.

Reaction Pathway and Mechanism

The synthesis proceeds through three primary stages:

-

Alkylation: A strong base deprotonates diethyl malonate to form a nucleophilic enolate, which then attacks an electrophile, such as benzyl chloride, in a nucleophilic substitution reaction.[3]

-

Saponification: Both ester groups of the substituted diethyl malonate are hydrolyzed to carboxylate groups under basic conditions, followed by acidification to form the dicarboxylic acid.[4]

-

Decarboxylation: Upon heating, the resulting substituted malonic acid readily loses a molecule of carbon dioxide to yield the final phenyl-substituted acetic acid derivative.[7]

Figure 1. General reaction pathway for the synthesis of phenylacetic acid derivatives via malonic ester synthesis.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Phenylmalonate

This protocol details the alkylation of diethyl malonate with benzyl chloride. This is a common method for introducing the phenyl group.[8][9]

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or Sodium metal (Na)

-

Absolute ethanol

-

Benzyl chloride

-

Dry Toluene (optional, for azeotropic removal of water)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[10]

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Base Preparation (if starting from Sodium): In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add absolute ethanol. Carefully add sodium metal (1.0 equivalent) in small portions and stir until all the sodium has dissolved to form sodium ethoxide.[11] A high grade of absolute alcohol is essential for this step.[10]

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution. Stir for 30-60 minutes to ensure the complete formation of the malonate enolate.[11]

-

Alkylation: Add benzyl chloride (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic; maintain the temperature as needed with a water bath. After the addition is complete, heat the mixture to reflux (typically 50-80°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[9][11]

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with water and saturated aqueous NH₄Cl solution to neutralize any remaining base.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude diethyl phenylmalonate.[10]

-

Purification: Purify the crude product by vacuum distillation.[10]

Protocol 2: Hydrolysis and Decarboxylation to Phenylacetic Acid

This protocol describes the conversion of diethyl phenylmalonate to the final phenylacetic acid product.

Materials:

-

Diethyl phenylmalonate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol/Water mixture

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)[12]

-

Diethyl ether

Procedure:

-

Saponification (Hydrolysis): In a round-bottom flask, dissolve diethyl phenylmalonate in an ethanol/water solution containing an excess of KOH or NaOH (at least 2.2 equivalents). Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. This will precipitate the this compound. Care should be taken to avoid temperatures above 30°C to prevent premature decarboxylation.[12]

-

Isolation of this compound (Optional): The intermediate this compound can be isolated by filtering the precipitate or by extracting the aqueous layer with diethyl ether, drying the organic phase, and evaporating the solvent.[12]

-

Decarboxylation: To obtain phenylacetic acid, heat the acidified aqueous solution (or the isolated this compound) to reflux. The decarboxylation process is often accompanied by the evolution of CO₂ gas. Continue heating until gas evolution ceases.

-